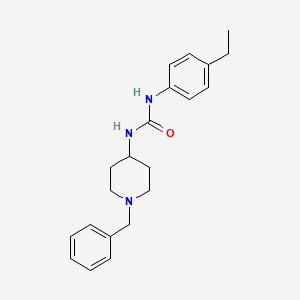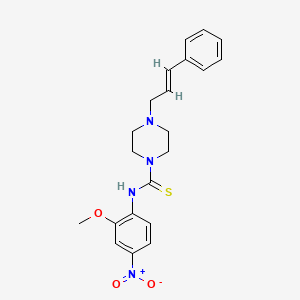
N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea, also known as BEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BEU belongs to the class of urea-based compounds and has been found to possess interesting pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with the opioid receptors in the brain. This compound has been found to bind to the mu-opioid receptor with high affinity, which is responsible for its analgesic properties. This compound has also been found to interact with the delta and kappa opioid receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects. It has been found to possess significant analgesic properties, which make it a potential candidate for the treatment of chronic pain. This compound has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions such as arthritis. This compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This property of this compound makes it a potential candidate for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological properties have been well characterized. However, this compound has several limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea. One potential direction is to investigate its potential as a treatment for chronic pain and inflammatory conditions. Another potential direction is to investigate its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more effective analogs with improved pharmacological properties. Finally, the development of novel drug delivery systems may help to overcome the limitations of this compound and improve its effectiveness as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound with significant potential applications in medicinal chemistry. Its pharmacological properties have been well characterized, and it has been found to possess significant analgesic and anti-inflammatory properties. This compound has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. However, further research is needed to understand the mechanism of action of this compound and to develop more effective analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea involves the reaction of 1-benzyl-4-piperidone and 4-ethylphenyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-4-piperidinyl)-N'-(4-ethylphenyl)urea has been studied extensively for its potential applications in medicinal chemistry. It has been found to possess significant analgesic and anti-inflammatory properties. This compound has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This property of this compound makes it a potential candidate for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-17-8-10-19(11-9-17)22-21(25)23-20-12-14-24(15-13-20)16-18-6-4-3-5-7-18/h3-11,20H,2,12-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURLIBFLNBHRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[methyl(phenyl)amino]carbonyl}-4-morpholin-4-ylphenyl)thiophene-2-carboxamide](/img/structure/B5351290.png)
![1-(4-fluorobenzyl)-5-[(2-methoxypyridin-3-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5351304.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5351309.png)
![N-(2-methoxyphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5351324.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5351339.png)
![4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5351347.png)
![N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5351354.png)
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]phenylalanine](/img/structure/B5351358.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5351360.png)
![N-(4-acetylphenyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5351368.png)
![2-butyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5351378.png)
![1-benzoyl-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5351382.png)
![2-[benzyl(2,2-diphenylethyl)amino]ethanol ethanedioate (salt)](/img/structure/B5351391.png)
